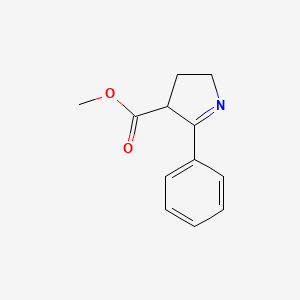

2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester

Description

2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester is a heterocyclic organic compound featuring a partially saturated pyrrole ring substituted with a phenyl group at position 5 and a methyl ester at position 2. Pyrrole derivatives are of significant interest in medicinal and synthetic chemistry due to their structural versatility and bioactivity. The methyl ester group enhances solubility and serves as a reactive handle for further chemical modifications.

Properties

CAS No. |

101402-44-2 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

KHHZGJAKDATSCL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester

General Synthetic Strategy

The synthesis of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester typically involves the construction of the pyrrole ring followed by functionalization to install the carboxylic acid ester and phenyl substituents. The key steps are:

- Formation of the pyrrole core, often via cyclization reactions involving amines and carbonyl compounds.

- Introduction of the 3,4-dihydro moiety, indicating partial saturation of the pyrrole ring.

- Esterification of the carboxylic acid group to form the methyl ester.

- Attachment of the phenyl group at the 5-position, either by starting from phenyl-substituted precursors or by post-synthetic modification.

Specific Preparation Routes

Cyclization of Phenyl-Substituted Precursors with γ-Butyrolactone Derivatives

A patent describing the preparation of related dihydro heterocyclic carboxylic acids outlines a two-step method that can be adapted for pyrrole derivatives with phenyl substitution:

Base-Catalyzed Reaction : A phenol compound (bearing a phenyl group) reacts with a γ-butyrolactone derivative under alkaline conditions (using bases such as potassium hydride, sodium carbonate, or potassium carbonate). This step forms an intermediate by nucleophilic attack and ring opening of the lactone.

Acid-Catalyzed Ring Closure : The intermediate undergoes acid-catalyzed cyclization to close the ring, forming the dihydro heterocyclic carboxylic acid structure. Acid catalysts include zinc chloride, aluminum chloride, iron(III) chloride, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.

This method is characterized by:

- Mild reaction temperatures (10–100 °C).

- Reaction times ranging from 1 to 24 hours.

- High yields and suitability for industrial-scale production due to simple steps and low-cost reagents.

Though this patent specifically addresses 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, the principles can be extended to analogous pyrrole systems bearing phenyl substitution at position 5 and methyl ester at position 4.

Halogenation and Esterification of Pyrrole-2-carboxylates

A practical synthetic approach for pyrrole derivatives involves:

- Starting from ethyl or methyl pyrrole-2-carboxylate esters.

- Introducing halogen substituents (e.g., chlorine, fluorine) at specific positions using reagents like N-chlorosuccinimide or Selectfluor.

- Subsequent hydrolysis and re-esterification steps to adjust the carboxylic acid ester group.

For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide at room temperature yields chlorinated pyrrole derivatives, which can be purified by crystallization. Similarly, fluorination with Selectfluor in acetonitrile and acetic acid at 0 °C provides fluoro-substituted pyrrole esters. Hydrolysis under alkaline conditions followed by acidification yields the corresponding carboxylic acids.

While this method is demonstrated for methyl and ethyl esters of pyrrole-2-carboxylic acid derivatives, it can be adapted for the 3,4-dihydro-5-phenyl substituted pyrrole methyl ester by choosing appropriate starting materials and reaction conditions.

Cyclization of Schiff Bases and Hydrazides

Another synthetic route involves the heterocyclization of Schiff bases derived from benzimidazole acetic acid hydrazides into 2H-pyrrole-2-one derivatives. This method involves:

- Formation of Schiff bases from hydrazides and aldehydes.

- Cyclization under acidic or basic conditions to form the pyrrole ring with desired substituents.

Though this method is more commonly applied to 2H-pyrrole-2-ones, it provides a versatile approach for constructing pyrrole rings with various functional groups, potentially adaptable for the methyl ester and phenyl substitutions in the target compound.

Comparative Data Table of Preparation Methods

In-Depth Analysis and Research Findings

The two-step base and acid catalysis method offers a streamlined and cost-effective route for synthesizing dihydro heterocyclic carboxylic acids with phenyl substituents. Its simplicity and scalability make it attractive for industrial applications but require adaptation for pyrrole systems specifically.

Halogenation strategies provide precise functionalization on the pyrrole ring, allowing further modifications such as esterification or amidation. These methods have been validated on related pyrrole-2-carboxylate esters, demonstrating good yields and purity after crystallization or chromatography.

Cyclization of Schiff bases offers a flexible synthetic route for pyrrole derivatives with diverse substitutions, including phenyl groups. This method is valuable in medicinal chemistry for generating novel heterocyclic scaffolds but may involve more complex synthetic steps and purification.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into different pyrrole derivatives with altered functional groups.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-3-carboxylic acids, while reduction can produce various reduced pyrrole derivatives.

Scientific Research Applications

It appears the query is focused on the applications of "2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester," but the search results provided mainly contain information on the chemical properties, structure, and synthesis of related compounds, rather than specific applications of this exact ester .

Chemical Information

- Name and Identifiers "2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester" has several synonyms, including methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate . Its CAS registry number is 111836-35-2 .

- Structure The compound has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol .

- Computed descriptors The IUPAC name is methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate .

- Synthesis Pyrrole derivatives can be synthesized through various methods such as Knorr reaction, Vilsmeier–Haack formylation, and Claisen-Schmidt condensation . Esterification of carboxylic acids with methanol can also yield pyrrole esters .

Potential Research Areas

While the provided search results do not detail specific applications for "2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester", the information available suggests potential areas of research:

- Antimicrobial activity Some pyrrole derivatives have been synthesized and evaluated for in vitro antimicrobial activities .

- Inhibition of 11β-hydroxysteroid dehydrogenase type 1 Certain substituted pyrrole derivatives are potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which is relevant to treating metabolic syndrome and related disorders .

- Synthesis of thiazole derivatives Pyrrole derivatives can be used as building blocks for synthesizing thiazole derivatives, which exhibit high biological activity .

Mechanism of Action

The mechanism of action of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester involves its interaction with various molecular targets and pathways. The specific mechanisms depend on the context of its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The detailed molecular pathways are still under investigation and may vary based on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related heterocyclic esters, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Physicochemical Comparisons

*Inferred from structural analogs.

†Calculated based on formula.

‡Estimated from similar esters (e.g., pyran ester in ).

Structural and Functional Differences

Core Heterocycle :

- The target compound contains a pyrrole ring (5-membered, nitrogen-containing), whereas the pyran derivative has a 6-membered oxygen-containing ring . The pyrrole core confers distinct electronic properties, such as aromaticity with lone-pair delocalization, influencing reactivity in substitution or coordination reactions.

Physicochemical Properties :

- The pyran ester has a higher molar mass (288.34 vs. 217.27 g/mol) and predicted boiling point (385°C), reflecting increased van der Waals interactions from its larger structure.

- The diphenylmethylene-pyrrole derivative lacks an ester group, reducing polarity and solubility compared to the target compound.

Q & A

Q. What are the key methodologies for synthesizing 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester under metal-free and environmentally benign conditions?

A one-pot, three-step synthesis starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester has been developed. This method employs diethyl carbonate and 2-methyltetrahydrofuran as green solvents, achieving good yields (60–85%) and diastereoselectivity (up to 10:1 dr). The protocol avoids toxic metals and is scalable, making it suitable for academic labs prioritizing sustainability .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H/13C NMR : Key signals include the ester methyl group (δ ~3.6–3.8 ppm for OCH3) and aromatic protons (δ ~7.2–7.5 ppm for the phenyl group). Diastereotopic protons in the 3,4-dihydro-2H-pyrrole ring appear as distinct multiplets .

- FTIR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated amide or pyrrole ring) confirm functional groups .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Competing pathways include over-oxidation of the pyrrole ring and ester hydrolysis. Mitigation strategies:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Optimize reaction time and temperature (e.g., reflux in toluene for controlled acyl chloride formation) to avoid decomposition .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound?

Diastereoselectivity is influenced by solvent polarity and steric effects. For example, 2-methyltetrahydrofuran enhances selectivity (dr 10:1) by stabilizing transition states through hydrogen bonding. Chiral auxiliaries or catalysts (e.g., organocatalysts) can further improve stereocontrol .

Q. What computational tools are effective for predicting reaction outcomes or optimizing synthetic routes?

Density Functional Theory (DFT) calculations can model transition states to predict diastereoselectivity. Comparative studies using software like Gaussian or ORCA validate experimental vs. calculated yields (e.g., 85% experimental vs. 88% theoretical for similar pyrrole esters) . Molecular docking may also predict bioactivity if the compound is studied for pharmacological applications .

Q. How do multi-step synthetic routes compare to one-pot strategies in scalability and yield?

- One-pot : Advantages include reduced purification steps and solvent waste (yields ~60–85%). However, intermediates may require precise control to avoid side reactions.

- Multi-step : Patent methods (e.g., EP 4374877) use sequential coupling and cyclization, achieving higher purity (>95%) but requiring specialized reagents (e.g., 4-bromo-2-iodoaniline) and longer timelines .

Q. What methodologies are recommended for hydrolyzing the methyl ester to the free carboxylic acid?

Hydrolysis under basic conditions (e.g., 10% NaOH in ethanol/water, reflux) converts the ester to the acid. Acidic workup (HCl) precipitates the product. For acid-sensitive substrates, enzymatic hydrolysis or microwave-assisted methods may be preferable .

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities?

SHELXL refines high-resolution crystallographic data to determine bond lengths, angles, and stereochemistry. For example, a similar pyrrole derivative (ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) was resolved with R-factor <0.05, confirming the ester conformation and phenyl ring orientation .

Data Contradictions and Resolution

- Synthetic Yields : reports up to 85% yield for one-pot synthesis, while multi-step patent methods () achieve >90% purity but lower overall yields. Resolution: Trade-offs between scalability and purity must be evaluated based on application (e.g., medicinal chemistry vs. material science).

- Solvent Effects : Diethyl carbonate () vs. toluene () for ester stability. Polar solvents favor diastereoselectivity but may slow reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.